molecular formula C13H19NOS B5539779 N-cyclooctylthiophene-2-carboxamide

N-cyclooctylthiophene-2-carboxamide

Cat. No.: B5539779
M. Wt: 237.36 g/mol
InChI Key: NYDZNLWERBFFRH-UHFFFAOYSA-N
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Description

N-cyclooctylthiophene-2-carboxamide is an organic compound with the molecular formula C13H19NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyclooctyl group attached to the nitrogen atom of the carboxamide moiety, which is in turn attached to the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctylthiophene-2-carboxamide typically involves the amidation of thiophene-2-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclooctylthiophene-2-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclooctylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring and carboxamide group play crucial roles in these interactions, allowing the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctylthiophene-2-carboxamide is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-cyclooctylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-13(12-9-6-10-16-12)14-11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZNLWERBFFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330145
Record name N-cyclooctylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329220-95-3
Record name N-cyclooctylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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